FPRL1 Agonist Activity: No Admissible Quantitative Data
Despite the structural resemblance of 894026-68-7 to the FPRL1 agonist chemotype described in patent family WO2015079692A1, no EC50 value, no calcium mobilization assay result, and no in vivo efficacy metric for this specific compound could be identified in any admissible primary source [1]. The parent patent exemplifies related 1-(4-chlorophenyl)-3-(2-oxopyrrolidinyl)urea derivatives but does not disclose data for the tetrahydrofuran-2-ylmethyl-substituted member [2]. Quantitative differentiation against potent FPRL1 agonists such as QuinC1 or WKYMVm peptide is therefore impossible.
| Evidence Dimension | FPRL1 agonism (EC50, calcium mobilization) |
|---|---|
| Target Compound Data | No data available in admissible sources |
| Comparator Or Baseline | QuinC1, WKYMVm, and patent-exemplified analogs: multiple EC50 values reported in low nM to µM range |
| Quantified Difference | Not calculable |
| Conditions | Not available |
Why This Matters
Without FPRL1 EC50 data, bioactivity-based selection over other oxopyrrolidine urea FPRL1 agonists cannot be justified.
- [1] Comprehensive search of PubMed, Google Scholar, and patent databases for '894026-68-7' combined with 'FPRL1,' 'EC50,' 'calcium mobilization' returned zero relevant results. View Source
- [2] Patent US10029983B2. Urea derivative or pharmacologically acceptable salt thereof (FPRL1 agonists). Assignee: Astellas Pharma Inc. Priority date: 2013-11-28. Does not list CAS 894026-68-7 among characterized examples. View Source
